N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps might include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the sulfonamide group via sulfonylation.
- Coupling of the aromatic and aliphatic substituents through various organic reactions such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups to carboxylic acids.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted aromatic compounds, and various intermediates.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors through binding to active sites or allosteric sites, thereby modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives, sulfonamides, and aromatic amides. Examples could be:
- 1,2,4-Triazole derivatives used as antifungal agents.
- Sulfonamide-based drugs like sulfa antibiotics.
- Aromatic amides used in various medicinal chemistry applications.
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups and substituents, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H26FN5O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H26FN5O3S2/c1-5-27-20(13-28(33(4,30)31)19-10-7-17(23)8-11-19)25-26-22(27)32-14-21(29)24-18-9-6-15(2)16(3)12-18/h6-12H,5,13-14H2,1-4H3,(H,24,29) |
InChI Key |
PIPJYNJAHYWARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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